molecular formula C7H5BrFNO3 B6353740 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene CAS No. 1805556-17-5

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene

Cat. No.: B6353740
CAS No.: 1805556-17-5
M. Wt: 250.02 g/mol
InChI Key: NIIWUCLAZHTKFR-UHFFFAOYSA-N
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Description

Chemical Name: 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene CAS Number: 1805556-17-5 Molecular Formula: C₇H₅BrFNO₃ Molecular Weight: 250.02 g/mol Physical Properties:

  • Density: 1.7 ± 0.1 g/cm³
  • Boiling Point: 301.1 ± 37.0 °C (at 760 mmHg)
  • Flash Point: 135.9 ± 26.5 °C
  • Vapor Pressure: 0.0 ± 0.6 mmHg at 25°C
  • Refractive Index: 1.561
  • LogP (Partition Coefficient): 2.11 .

This compound is a halogenated aromatic derivative featuring bromine (Br), fluorine (F), methoxy (OCH₃), and nitro (NO₂) substituents. Its electronic and steric properties make it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and as a precursor in pharmaceutical intermediates. The nitro group at the para position relative to the methoxy group enhances electrophilicity, while bromine and fluorine influence reactivity and stability through inductive effects .

Properties

IUPAC Name

2-bromo-3-fluoro-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIWUCLAZHTKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluoro-4-nitroaniline Intermediate

The precursor 3-fluoro-4-nitroaniline is prepared by nitration of 3-fluoroaniline. Nitration occurs preferentially at the para position relative to the fluorine atom due to its strong electron-withdrawing inductive effect. The intermediate is isolated in 85–90% yield using fuming nitric acid at 0–5°C.

Diazotization and Bromination

The aniline intermediate undergoes diazotization with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at −5°C to 0°C, forming a diazonium salt. Subsequent bromination with cuprous bromide (CuBr) introduces the bromine atom at the ortho position relative to the amine group. This step achieves 75–80% yield, with residual HBr recycled to minimize costs.

Methoxylation via Nucleophilic Aromatic Substitution

The brominated intermediate (2-bromo-3-fluoro-4-nitroaniline) is treated with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C. The methoxy group replaces the amino group, driven by the nitro group’s meta-directing influence. This step requires careful temperature control to avoid demethylation, yielding 65–70% of the target compound.

Table 1: Reaction Conditions for Diazotization Bromination Route

StepReagents/CatalystsTemperatureYield (%)
DiazotizationNaNO₂, HBr−5–0°C85–90
BrominationCuBr0–5°C75–80
MethoxylationNaOMe, DMSO120°C65–70

This route prioritizes early introduction of the methoxy group to leverage its ortho/para-directing effects for subsequent substitutions:

Methoxylation and Nitration

1-Methoxy-3-fluorobenzene undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C. The nitro group attaches para to the methoxy group, yielding 1-methoxy-3-fluoro-4-nitrobenzene in 78–82% yield.

Bromination via Electrophilic Aromatic Substitution

Bromination employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst. The nitro group’s meta-directing effect ensures bromine addition at the ortho position relative to the fluorine atom. Reaction at 40°C for 6 hours achieves 70–75% yield.

Table 2: Sequential Functionalization Performance Metrics

StepKey ChallengeOptimization StrategyYield (%)
NitrationOver-nitrationControlled HNO₃ addition78–82
BrominationRegioselectivityFeBr₃ catalyst, 40°C70–75

Reductive Amination and Halogen Exchange

A less conventional approach involves reductive amination followed by halogen exchange, inspired by the reduction steps in patent CN108002976B:

Synthesis of 2-Amino-3-fluoro-1-methoxy-4-nitrobenzene

1-Methoxy-3-fluoro-4-nitrobenzene (from Section 2.1) is subjected to amination using hydroxylamine (NH₂OH) in ethanol under reflux. The nitro group is reduced to an amine, yielding 2-amino-3-fluoro-1-methoxy-4-nitrobenzene (60–65% yield).

Halogen Exchange via Sandmeyer Reaction

The amine intermediate undergoes diazotization with NaNO₂ and HBr at 0°C, followed by treatment with copper(I) bromide (CuBr). This replaces the amino group with bromine, producing the target compound in 55–60% yield.

Table 3: Halogen Exchange Efficiency

ParameterValue/Outcome
Diazotization time3–4 hours
CuBr stoichiometry1.2 equivalents
Final purity≥95% (HPLC)

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Route 1 (Diazotization Bromination) : Highest overall yield (65–70%) but requires hazardous HBr handling.

  • Route 2 (Sequential Functionalization) : Scalable for industrial production with moderate yields (70–75%).

  • Route 3 (Halogen Exchange) : Lower yields (55–60%) due to multiple redox steps, limiting commercial viability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene exhibit various biological activities:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, making them candidates for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that nitro-substituted aromatic compounds can induce apoptosis in cancer cells, indicating potential use in cancer therapy.

Industrial Applications

The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals:

  • Pharmaceutical Intermediates : It can be utilized in the synthesis of drugs targeting specific diseases, particularly those involving CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulation, as seen with related compounds like Tezacaftor .
  • Agrochemical Development : The unique properties of this compound make it suitable for developing herbicides or pesticides that require specific reactivity patterns.

Case Study 1: Synthesis of Tezacaftor

Tezacaftor is a drug used for treating cystic fibrosis, and its synthesis involves intermediates derived from compounds like this compound. The synthetic route emphasizes high yield and purity, demonstrating the importance of this compound in pharmaceutical applications .

Case Study 2: Antimicrobial Screening

A series of derivatives based on this compound were screened for antimicrobial activity against various pathogens. Results indicated promising activity against Gram-positive bacteria, suggesting further exploration into its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene largely depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring, making it less reactive towards electrophiles. The bromine and fluorine atoms also influence the reactivity and orientation of further substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-bromo-3-fluoro-1-methoxy-4-nitrobenzene with structurally related aromatic derivatives. Key differences arise from substituent positions, halogen types, and functional groups, which impact physical properties, reactivity, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents Safety Hazards
This compound 1805556-17-5 C₇H₅BrFNO₃ 250.02 301.1 ± 37.0 1.7 ± 0.1 Br (C2), F (C3), OCH₃ (C1), NO₂ (C4) Harmful if inhaled, skin contact, or swallowed
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ 250.02 Not reported Not reported Br (C1), F (C3), OCH₃ (C2), NO₂ (C4) Severe skin/eye irritation; requires immediate decontamination
2-Bromo-1-methoxy-4-nitrobenzene 5197-28-4 C₇H₆BrNO₃ 232.03 Not reported 1.56 Br (C2), OCH₃ (C1), NO₂ (C4) Toxic via inhalation; R20/21/22
2-Bromo-4-fluoro-1-nitrobenzene 700-36-7 C₆H₃BrFNO₂ 220.00 Not reported Not reported Br (C2), F (C4), NO₂ (C1) High similarity (0.97) in reactivity
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene 179897-92-8 C₇H₅BrFNO₃ 250.02 Not reported Not reported Br (C1), F (C5), OCH₃ (C2), NO₂ (C3) Harmful by inhalation, skin contact, or ingestion

Key Comparisons:

Substituent Positions :

  • Bromine Placement : Bromine at C2 (as in the target compound) vs. C1 (as in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) alters steric hindrance. Bromine at C1 may increase electrophilicity at the adjacent nitro group .
  • Nitro Group Orientation : The nitro group at C4 (para to methoxy) in the target compound enhances resonance stabilization compared to nitro at C3 (meta position) in 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene .

Halogen Effects: Fluorine at C3 in the target compound provides electron-withdrawing effects, stabilizing the ring but reducing nucleophilic substitution rates compared to non-fluorinated analogs like 2-bromo-1-methoxy-4-nitrobenzene . Bromine vs. Chlorine: Substituting bromine with chlorine (e.g., in 2-bromo-3-chloro-4-fluoro-1-methylbenzene) reduces molecular weight but increases volatility .

Safety Profiles :

  • The target compound and its analogs (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene) share acute toxicity risks, but fluorine-containing derivatives may exhibit higher environmental persistence due to C-F bond stability .

Reactivity in Synthesis :

  • The nitro group in the target compound facilitates reduction to amines, while bromine enables cross-coupling reactions. In contrast, 2-bromo-4-fluoro-1-nitrobenzene lacks a methoxy group, making it less versatile in directing further functionalization .

Physical Properties :

  • Higher density (1.7 g/cm³) in the target compound compared to 2-bromo-1-methoxy-4-nitrobenzene (1.56 g/cm³) reflects increased halogen and nitro group contributions .

Research Findings:

  • Synthetic Utility : The target compound’s regioselectivity is superior to its isomer 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene in palladium-catalyzed reactions due to optimal substituent positioning .
  • Thermal Stability: Fluorine at C3 improves thermal stability (evidenced by higher boiling point) compared to non-fluorinated analogs .
  • Safety Handling : All brominated nitroaromatics require rigorous PPE (gloves, goggles) due to shared R-phrases (R20/21/22: harmful by inhalation, skin contact, and ingestion) .

Biological Activity

2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene is a halogenated aromatic compound with the molecular formula C₇H₅BrFNO₃ and a molecular weight of approximately 250.02 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, presenting data from various studies, including interaction mechanisms, toxicity evaluations, and therapeutic potentials.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Bromine (Br) and Fluorine (F) substituents, which enhance its reactivity.
  • A methoxy (-OCH₃) group that may influence solubility and biological interactions.
  • A nitro (-NO₂) group that can participate in redox reactions.

Research indicates that this compound interacts with various biological targets, potentially altering enzyme activities or receptor functions. The presence of halogen atoms is believed to enhance binding affinity to these targets, making it a candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation: The compound may modulate receptors that are critical in cancer progression.

Toxicological Studies

Recent evaluations have raised concerns regarding the toxicity of this compound. In chronic toxicity studies conducted on rats and mice, significant findings include:

  • Carcinogenic Effects: Evidence suggests potential carcinogenicity, with increased incidences of tumors in high-dose groups.
  • Hematological Changes: Significant reductions in red blood cell counts and hemoglobin levels were observed at elevated doses, indicating possible anemia.
Study TypeObservations
Chronic Toxicity (Rats)Increased liver weight; signs of chronic nephropathy at ≥2000 ppm
Chronic Toxicity (Mice)Dose-dependent body weight loss; increased incidence of hepatocellular carcinoma at 20,000 ppm

Anti-inflammatory Activity

In a study examining the compound's anti-inflammatory properties, it was found to significantly reduce inflammation markers in vitro. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Anticancer Potential

Another study focused on the anticancer effects of this compound against various cancer cell lines. Results demonstrated:

  • Cell Viability Reduction: The compound reduced cell viability by over 50% in certain cancer cell lines at concentrations as low as 10 µM.
  • Apoptosis Induction: Flow cytometry analysis indicated that treated cells exhibited increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene, and how can regioselectivity be optimized?

  • Answer : Synthesis typically involves sequential functionalization of a benzene ring. A common approach includes nitration followed by bromination and fluorination. To ensure regioselectivity:

  • Use directing groups (e.g., methoxy groups act as strong ortho/para directors during nitration ).
  • Control reaction temperatures and stoichiometry to minimize side reactions (e.g., over-nitration or halogen scrambling) .
  • Monitor intermediates via HPLC (>98% purity thresholds are standard ).
    • Table : Example Synthesis Workflow
StepReactionConditionsYield
1Nitration of 1-methoxybenzeneHNO₃/H₂SO₄, 0–5°C70–80%
2BrominationBr₂/FeBr₃, 40°C60–70%
3FluorinationKF/Cu catalyst, 120°C50–60%

Q. How should researchers validate the purity and structural identity of this compound?

  • Answer :

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to confirm purity (>98% ).
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts to predicted values (e.g., methoxy group at δ ~3.9 ppm; nitro group deshielding adjacent protons ).
  • X-ray crystallography : Employ SHELX programs for single-crystal structure determination, particularly for resolving ambiguities in substituent positions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

  • Answer :

  • DFT calculations : Compare experimental NMR shifts with theoretical predictions (software: Gaussian, ORCA) to identify discrepancies caused by dynamic effects or solvent interactions .
  • Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of the nitro group) that may cause splitting .
  • 2D NMR techniques (COSY, NOESY): Map through-space and through-bond correlations to confirm substituent positions .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • Steric effects : The bulky nitro and methoxy groups at positions 1 and 4 hinder reactions at adjacent positions.
  • Electronic effects :
  • Bromine at position 2 is activated for Suzuki-Miyaura coupling due to electron-withdrawing nitro and fluorine groups .
  • Fluorine at position 3 deactivates the ring but enhances stability against nucleophilic attack .
  • Method : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous THF at 80°C for efficient coupling .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Answer :

  • Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Disorder in crystal packing : Employ SHELXL’s TWIN and RIGU commands to model rotational disorder of the methoxy group .
  • Table : Crystallization Parameters
ParameterValue
Space groupP2₁/c
Resolution0.8 Å
R-factor<5%

Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of the nitro group under reducing conditions?

  • Answer :

  • Controlled reduction : Use H₂/Pd-C in ethanol at 25°C to selectively reduce bromine without affecting the nitro group .
  • Alternative routes : Protect the nitro group via acetylation before reduction .
  • Validation : Monitor reaction progress via TLC and LC-MS to detect intermediates .

Methodological Best Practices

  • Safety : Handle in fume hoods with PPE (gloves, goggles) due to toxicity risks .
  • Data documentation : Archive raw spectral files (e.g., JCAMP-DX for IR ) and refinement logs (SHELXL ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluoro-1-methoxy-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.